molecular formula C9H12O2 B155799 Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate CAS No. 136028-47-2

Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate

Cat. No. B155799
M. Wt: 152.19 g/mol
InChI Key: XHUJAQUPVUEUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate, also known as Ethyl diazoacetate, is a chemical compound that has been widely used in scientific research. It is a diazo compound that is commonly used as a reagent in organic synthesis. The compound is highly reactive, making it useful in a wide range of chemical reactions.

Mechanism Of Action

The mechanism of action of Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate involves the formation of a reactive carbene intermediate. This intermediate can undergo various reactions, including cyclopropanation and insertion reactions.

Biochemical And Physiological Effects

Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate has no known biochemical or physiological effects. It is not used as a drug and does not have any therapeutic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate is its high reactivity. This makes it useful in a wide range of chemical reactions. However, its high reactivity also makes it difficult to handle and store. It is also highly toxic and can be dangerous if not handled properly.

Future Directions

There are several future directions for research involving Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate. One area of research is the development of new synthetic methods using this compound. Another area of research is the application of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, researchers are studying the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate is a highly reactive diazo compound that has been widely used in scientific research. It is used as a reagent in organic synthesis and has been used in the preparation of various compounds. While it has no known biochemical or physiological effects, it is highly toxic and can be dangerous if not handled properly. There are several future directions for research involving this compound, including the development of new synthetic methods and the application of this compound in the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of ethyl diazoacetate with cyclopropane. The reaction is catalyzed by a copper catalyst and is carried out under controlled conditions.

Scientific Research Applications

Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate 2-cyclopropylidenecyclopropane-1-carboxylate has been widely used in scientific research as a reagent in organic synthesis. It is used in the preparation of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

properties

CAS RN

136028-47-2

Product Name

Ethyl 2-cyclopropylidenecyclopropane-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl 2-cyclopropylidenecyclopropane-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h8H,2-5H2,1H3

InChI Key

XHUJAQUPVUEUOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC1=C2CC2

Canonical SMILES

CCOC(=O)C1CC1=C2CC2

synonyms

Cyclopropanecarboxylic acid, cyclopropylidene-, ethyl ester (9CI)

Origin of Product

United States

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